molecular formula C14H21N5O B8408536 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)- CAS No. 148312-58-7

1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)-

Cat. No. B8408536
M. Wt: 275.35 g/mol
InChI Key: IRETVFGTMNOZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258513

Procedure details

0.48 g (20 mmoles) of sodium is dissolved in 20 ml of anhydrous ethanol. This solution is added to an ethanol solution containing 2.48 g (10 mmoles) of N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride, and 2.82 g (22 mmoles) of ethyl 1-methylcyclopropane-carboxylate are then also added to the mixture. The mixture is then heated under reflux under nitrogen for 88 hours. It is cooled, the alcohol is evaporated under reduced pressure and the residue is redissolved in 50 ml of water and 200 ml of dichloromethane. The aqueous phase is separated off and the organic phase is washed twice with 50 ml of water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure and the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane. 0.49 g of 2-cyclopropylamino-4-(1-methylcyclopropyl)-6-morpholino-1,3,5-triazine is obtained. Yield: 17%. M.P.: 94°-95°% C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH:3]=[C:4]([NH:14][CH:15]1[CH2:17][CH2:16]1)[NH:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[NH:7].[CH3:18][C:19]1([C:22](OCC)=O)[CH2:21][CH2:20]1>C(O)C>[CH:15]1([NH:14][C:4]2[N:3]=[C:18]([C:19]3([CH3:22])[CH2:21][CH2:20]3)[N:7]=[C:6]([N:8]3[CH2:9][CH2:10][O:11][CH2:12][CH2:13]3)[N:5]=2)[CH2:17][CH2:16]1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
Quantity
2.48 g
Type
reactant
Smiles
Cl.N=C(NC(=N)N1CCOCC1)NC1CC1
Name
Quantity
2.82 g
Type
reactant
Smiles
CC1(CC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then also added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 88 hours
Duration
88 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
CUSTOM
Type
CUSTOM
Details
the alcohol is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in 50 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
WASH
Type
WASH
Details
the organic phase is washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC(=NC(=N1)C1(CC1)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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